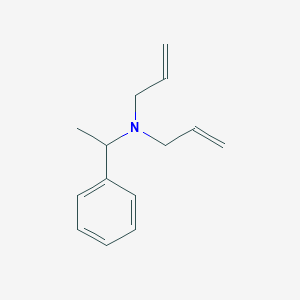

N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine

CAS No.:

Cat. No.: VC13752242

Molecular Formula: C14H19N

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19N |

|---|---|

| Molecular Weight | 201.31 g/mol |

| IUPAC Name | N-(1-phenylethyl)-N-prop-2-enylprop-2-en-1-amine |

| Standard InChI | InChI=1S/C14H19N/c1-4-11-15(12-5-2)13(3)14-9-7-6-8-10-14/h4-10,13H,1-2,11-12H2,3H3 |

| Standard InChI Key | ZUKMOCSJPVKFBQ-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1)N(CC=C)CC=C |

| Canonical SMILES | CC(C1=CC=CC=C1)N(CC=C)CC=C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-Allyl-N-(1-phenylethyl)prop-2-en-1-amine consists of a 1-phenylethyl group bonded to a nitrogen atom, which is further substituted with an allyl (prop-2-en-1-yl) group. The compound’s IUPAC name reflects this connectivity: N-(1-phenylethyl)-2-propen-1-amine. The presence of a chiral center at the phenylethyl carbon (C1) introduces stereochemical variability, though commercial samples often exist as racemic mixtures unless specified .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N | |

| Average Mass | 161.25 g/mol | |

| Monoisotopic Mass | 161.1204 Da | |

| Stereocenters | 1 (racemic unless resolved) | |

| SMILES Notation | C=CCNCC(C1=CC=CC=C1)C |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. ¹H NMR (CDCl₃, 400 MHz) reveals characteristic signals:

-

δ 7.24–7.30 ppm (m, 5H): Aromatic protons of the phenyl group.

-

δ 5.80–5.95 ppm (ddt, 1H): Allylic protons (CH₂=CH–CH₂–N).

-

δ 3.20–3.50 ppm (m, 2H): Methylene protons adjacent to the nitrogen .

¹³C NMR data corroborate the connectivity, with distinct peaks for the aromatic carbons (δ 125–140 ppm), allylic carbons (δ 115–120 ppm), and the nitrogen-bound methylene group (δ 45–55 ppm) .

Synthetic Routes and Optimization

Imine Formation and Hydrosilylation

A widely reported synthesis involves the condensation of allylamine with benzaldehyde derivatives followed by catalytic hydrosilylation. For example:

-

Imine Formation: Benzaldehyde reacts with allylamine in dichloromethane or diethyl ether over molecular sieves to yield N-allyl-1-phenylmethanimine .

-

Hydrosilylation: The imine intermediate undergoes palladium-catalyzed hydrosilylation with phenylsilane (PhSiH₃) at 60–80°C, producing the target amine in >90% yield .

Table 2: Catalytic Hydrosilylation Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | [(3IP)Pd(allyl)]OTf (5 mol%) | |

| Solvent | CDCl₃ | |

| Temperature | 60–80°C | |

| Reaction Time | 2–4 hours | |

| Yield | 84–92% |

Alternative Pathways

-

Reductive Amination: Reacting 1-phenylethylamine with allyl bromide in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions .

-

Grignard Addition: Addition of allylmagnesium bromide to N-(1-phenylethyl)imines, though this method suffers from lower stereoselectivity .

Physicochemical Properties and Reactivity

Physical State and Solubility

The compound is typically a colorless to pale yellow liquid at room temperature. Its solubility profile includes:

-

Miscible with chloroform, dichloromethane, and diethyl ether.

-

Partially soluble in water (<1 g/L at 25°C) due to the hydrophobic phenyl group .

Thermal Stability

Differential scanning calorimetry (DSC) indicates a decomposition onset temperature of 210°C, with exothermic degradation pathways forming aromatic amines and unsaturated hydrocarbons .

Chemical Reactivity

-

Nucleophilic Substitution: The allyl group participates in Michael additions with α,β-unsaturated carbonyl compounds.

-

Oxidation: Exposure to peroxides (e.g., H₂O₂) oxidizes the allyl moiety to an epoxide .

Applications in Pharmaceutical and Material Science

Polymer Chemistry

The allyl group enables radical polymerization with initiators like azobisisobutyronitrile (AIBN), yielding cross-linked polyamines for ion-exchange resins .

Recent Advances and Future Directions

Asymmetric Synthesis

Recent efforts focus on enantioselective hydrosilylation using chiral palladium catalysts (e.g., (R)-BINAP-Pd complexes), achieving enantiomeric excess (ee) >85% .

Computational Modeling

Density functional theory (DFT) studies predict strong binding affinity (ΔG = −9.2 kcal/mol) for the (R)-enantiomer at the σ-1 receptor, suggesting neuropharmacological applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume